molecular formula C15H15ClN2O2 B2427661 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea CAS No. 338962-97-3

1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea

Cat. No.: B2427661
CAS No.: 338962-97-3
M. Wt: 290.75
InChI Key: IYXAZRJZGFAGHR-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and a hydroxy-phenylethyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea typically involves the reaction of 4-chloroaniline with 2-hydroxy-1-phenylethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of a ketone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of ketone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific enzymes or receptors.

    Material Science: The compound is explored for its use in the synthesis of advanced materials with unique properties, such as polymers and coatings.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of the target protein. The pathways involved in its mechanism of action include binding to the active site of the enzyme or receptor, leading to conformational changes that affect the protein’s function.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-3-(2-hydroxyethyl)urea
  • 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)thiourea
  • 1-(4-Bromophenyl)-3-(2-hydroxy-1-phenylethyl)urea

Uniqueness: 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea is unique due to the presence of both a chlorophenyl group and a hydroxy-phenylethyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c16-12-6-8-13(9-7-12)17-15(20)18-14(10-19)11-4-2-1-3-5-11/h1-9,14,19H,10H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXAZRJZGFAGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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